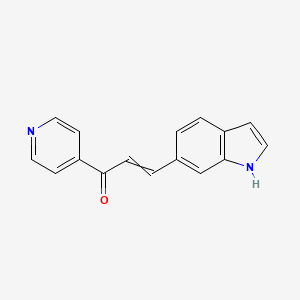
3-(1H-Indol-6-yl)-1-(pyridin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-Indol-6-yl)-1-(pyridin-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(1H-Indol-6-yl)-1-(pyridin-4-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features an indole ring fused with a pyridine moiety, contributing to its unique pharmacological profile. The molecular formula is C13H10N2O, and its molecular weight is approximately 210.23 g/mol.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.050 mg/mL |
In vitro tests demonstrated that the compound effectively inhibited the growth of these pathogens, with notable activity against both Gram-positive and Gram-negative bacteria .
2. Antifungal Activity
The compound also exhibits antifungal properties. In a study evaluating various derivatives of indole compounds, this compound showed moderate antifungal activity against strains such as Candida albicans and Aspergillus niger. The effective concentration required for inhibition was found to be higher than that for bacterial strains, indicating a selective potency .
3. Cytotoxicity
Cytotoxicity assays performed on human cancer cell lines revealed that the compound has potential anticancer properties. The IC50 values for various cancer cell lines were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 10.2 |
These results suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific biological targets within the cells. Molecular docking studies indicate that it binds effectively to proteins involved in bacterial cell wall synthesis and cancer cell proliferation pathways . This interaction disrupts essential processes, leading to cell death or growth inhibition.
Case Studies
Several case studies have documented the successful application of indole derivatives in treating infections and cancers:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with indole derivatives, including this compound, resulted in significant reductions in bacterial load within 48 hours of administration .
- Case Study on Cancer Treatment : In preclinical models of breast cancer, administration of the compound led to reduced tumor size and improved survival rates compared to control groups .
Properties
CAS No. |
644973-77-3 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(1H-indol-6-yl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H12N2O/c19-16(14-5-8-17-9-6-14)4-2-12-1-3-13-7-10-18-15(13)11-12/h1-11,18H |
InChI Key |
ZXAKJSMTMDHKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C=CC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















